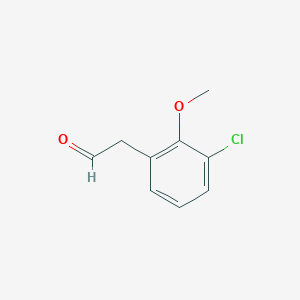
Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a complex organic compound that combines the structural features of benzenesulfonic acid and a difluoropyrrolidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as tert-butyl esters, to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzenesulfonic acid derivatives .
Applications De Recherche Scientifique
Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid [2-(aminomethyl)-4-tert-butyl-6-iodophenyl] ester: Shares the benzenesulfonic acid moiety but differs in the substituents on the aromatic ring.
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: Contains a similar tert-butyl carbamate group but has a different overall structure.
Uniqueness
Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is unique due to its combination of a difluoropyrrolidine core with a benzenesulfonic acid moiety. This unique structure imparts specific chemical properties and potential biological activities that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C16H24F2N2O5S |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2.C6H6O3S/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13;7-10(8,9)6-4-2-1-3-5-6/h7H,4-6,13H2,1-3H3;1-5H,(H,7,8,9) |
Clé InChI |
ZZGFUBQWBPPVOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1CN)(F)F.C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide](/img/structure/B12071034.png)

![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)

![1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12071050.png)






![N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine](/img/structure/B12071070.png)
